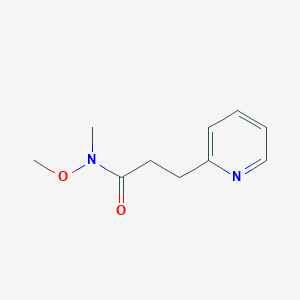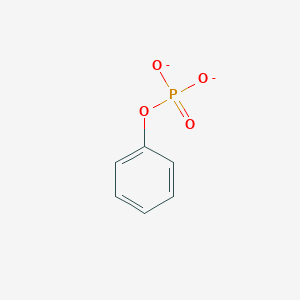
N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide is an organic compound that belongs to the class of hydroxamic acids. This compound is characterized by the presence of a hydroxylamine functional group attached to an acetamidine moiety, which is further connected to a tetrahydro-pyran ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide typically involves the following steps:
Formation of the Tetrahydro-pyran Ring: The tetrahydro-pyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexanediol.
Introduction of the Acetamidine Group: The acetamidine group can be introduced by reacting the tetrahydro-pyran derivative with acetamidine hydrochloride in the presence of a base such as sodium hydroxide.
Hydroxylamine Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The acetamidine group can be reduced to form amine derivatives.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted hydroxylamine derivatives.
Applications De Recherche Scientifique
N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteinases.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide involves its interaction with specific molecular targets, such as metalloproteinases. The hydroxylamine group can chelate metal ions in the active site of these enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including the modulation of extracellular matrix degradation and the suppression of inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-hydroxy-2-(tetrahydro-pyran-4-yl)-acetamide
- N-hydroxy-4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl-acetamide
Uniqueness
N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced enzyme inhibition and therapeutic potential, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C7H14N2O2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
N'-hydroxy-2-(oxan-4-yl)ethanimidamide |
InChI |
InChI=1S/C7H14N2O2/c8-7(9-10)5-6-1-3-11-4-2-6/h6,10H,1-5H2,(H2,8,9) |
Clé InChI |
ZULJWFAXUYIGTQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(Ethoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B8584641.png)
![Methyl {2-[4-(3,5-difluorophenoxy)phenoxy]ethyl}carbamate](/img/structure/B8584648.png)

![2-[2-(1,3-Dioxan-2-yl)ethyl]cyclohexanone](/img/structure/B8584660.png)

![Ethyl [2-(4-chlorophenyl)-5-phenyl-1,3-thiazol-4-yl]acetate](/img/structure/B8584680.png)
![Ethyl 6-bromo-2-aminobenzo[b]thiophene-3-carboxylate](/img/structure/B8584685.png)



![2,4-Dichloro-5-methyl-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B8584715.png)


